N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-3-10-26-18-12-17(20-13(2)21-18)22-14-6-8-15(9-7-14)23-19(24)16-5-4-11-25-16/h4-9,11-12H,3,10H2,1-2H3,(H,23,24)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWCGDLIYWZKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
Starting Material : 4,6-Dichloro-2-methylpyrimidine.
Procedure :
- Dissolve 4,6-dichloro-2-methylpyrimidine (1.0 equiv) in anhydrous THF under nitrogen.
- Add sodium propoxide (1.2 equiv) and heat at 80°C for 12 h.
- Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (hexanes:EtOAc = 4:1).
Characterization :
- Yield : 78% (white crystals).
- 1H NMR (500 MHz, CDCl3): δ 6.70 (s, 1H, pyrimidine-H), 4.10 (t, J = 6.8 Hz, 2H, OCH2), 1.85 (sextet, J = 7.1 Hz, 2H, CH2CH3), 1.02 (t, J = 7.4 Hz, 3H, CH3), 2.55 (s, 3H, CH3-pyrimidine).
- IR (cm⁻¹) : 1580 (C=N), 1250 (C–O–C).
Preparation of N-(4-Aminophenyl)Furan-2-Carboxamide
Nitro Reduction and Amide Coupling
Step 1 : Synthesis of 4-Nitro-N-phenylfuran-2-carboxamide
- React furan-2-carbonyl chloride (1.1 equiv) with 4-nitroaniline (1.0 equiv) in pyridine at 0°C.
- Stir for 2 h, precipitate with HCl, and filter.
Step 2 : Catalytic Hydrogenation
- Suspend 4-nitro-N-phenylfuran-2-carboxamide in ethanol with 10% Pd/C (5 wt%).
- Hydrogenate at 50 psi H2 for 6 h.
Characterization :
- Yield : 85% (pale-yellow solid).
- 1H NMR (500 MHz, DMSO-d6): δ 10.20 (s, 1H, NH), 8.15 (d, J = 8.9 Hz, 2H, Ar–H), 7.75 (d, J = 3.4 Hz, 1H, furan-H), 7.10 (d, J = 8.9 Hz, 2H, Ar–H), 6.65 (dd, J = 3.4, 1.8 Hz, 1H, furan-H), 5.50 (s, 2H, NH2).
Palladium-Catalyzed C–N Coupling
Reaction Conditions
Catalyst System : BrettPhos precatalyst (2 mol%), BrettPhos ligand (4 mol%).
Base : K3PO4 (1.4 equiv) in t-BuOH at 110°C.
Procedure :
- Combine 4-chloro-2-methyl-6-propoxypyrimidine (1.0 equiv), N-(4-aminophenyl)furan-2-carboxamide (1.05 equiv), and K3PO4 in t-BuOH.
- Degas with argon, add catalyst, and reflux for 1.5 h.
- Extract with EtOAc, dry over MgSO4, and purify via chromatography (hexanes:EtOAc = 3:1).
Optimization Data :
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Time | 1.5 h |
| Catalyst Loading | 2 mol% |
| Yield | 89% |
Characterization :
- 1H NMR (500 MHz, DMSO-d6): δ 10.25 (s, 1H, NHamide), 8.45 (s, 1H, NHpyrimidine), 7.95 (d, J = 8.9 Hz, 2H, Ar–H), 7.70 (d, J = 3.4 Hz, 1H, furan-H), 7.25 (d, J = 8.9 Hz, 2H, Ar–H), 6.80 (s, 1H, pyrimidine-H), 6.60 (dd, J = 3.4, 1.8 Hz, 1H, furan-H), 4.15 (t, J = 6.8 Hz, 2H, OCH2), 2.60 (s, 3H, CH3-pyrimidine), 1.90 (sextet, J = 7.1 Hz, 2H, CH2CH3), 1.05 (t, J = 7.4 Hz, 3H, CH3).
- 13C NMR (126 MHz, DMSO-d6): δ 165.8 (CONH), 162.1 (C=O), 155.2 (pyrimidine-C4), 149.5 (pyrimidine-C2), 142.3 (furan-C2), 136.5 (Ar–C), 122.0 (pyrimidine-C6), 118.5 (Ar–H), 112.4 (furan-C3), 70.8 (OCH2), 22.5 (CH2CH3), 14.1 (CH3), 12.3 (CH3-pyrimidine).
Alternative Synthetic Routes
Chemical Reactions Analysis
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using reagents such as halogens or nucleophiles.
Scientific Research Applications
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, in cancer cells, it induces apoptosis through the activation of the p53-p21 pathway, leading to cell cycle arrest and subsequent cell death . This pathway is crucial for its potential anticancer properties.
Comparison with Similar Compounds
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)furan-2-carboxamide can be compared with other furan derivatives such as:
N-(4-bromophenyl)furan-2-carboxamide: This compound is synthesized using similar methods but has different substituents, leading to variations in its biological activities.
Nitrofurantoin analogues: These compounds contain furan and pyrazole scaffolds and exhibit significant antibacterial activities.
Indole derivatives: While not furan-based, indole derivatives share similar biological activities and are used in various medicinal applications.
Biological Activity
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)furan-2-carboxamide is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, chemical properties, and potential applications based on existing research and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 406.44 g/mol. The compound features a furan ring, a pyrimidine moiety, and an amine group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O3 |
| Molecular Weight | 406.44 g/mol |
| Chemical Structure | Structure |
| CAS Number | 946355-71-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is believed to function as an enzyme inhibitor, particularly targeting enzymes involved in cancer cell proliferation and survival pathways.
Potential Targets:
- Carbonic Anhydrase IX : This enzyme is overexpressed in several tumor types and plays a role in regulating pH levels within cancer cells, making it a viable target for anticancer therapies.
- Kinases : The compound may also inhibit certain kinases involved in signaling pathways that regulate cell growth and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through the following mechanisms:
- Inhibition of Cell Proliferation : The compound has shown to significantly reduce the growth of cancer cells in culture.
Antimicrobial Activity
Additionally, this compound has been screened for antimicrobial properties against various pathogens, including bacteria and fungi. Preliminary results suggest it may possess moderate antibacterial activity, although further studies are needed to elucidate its full spectrum of antimicrobial effects.
Case Studies
-
In Vitro Study on Cancer Cell Lines :
A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations. -
Antimicrobial Screening :
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited inhibitory effects at specific concentrations, suggesting potential as an antimicrobial agent.
Q & A
Q. What are the key synthetic strategies for preparing N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)furan-2-carboxamide?
The synthesis typically involves sequential coupling reactions. First, the pyrimidine core (2-methyl-6-propoxypyrimidin-4-amine) is functionalized via nucleophilic aromatic substitution with 4-aminophenyl derivatives. The furan-2-carboxamide moiety is then introduced through amide coupling using activating agents like EDCl/HOBt in aprotic solvents (e.g., DMF or DCM). Critical steps include optimizing reaction temperatures (70–90°C) and protecting group strategies to prevent side reactions at the pyrimidine nitrogen .
Q. How can the structural conformation of this compound be validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, analogous pyrimidine-carboxamide derivatives crystallize in monoclinic systems (space group C2/c) with unit cell parameters such as a = 41.307 Å, b = 4.5993 Å, and β = 93.65°. Displacement parameters and hydrogen-bonding networks (e.g., N–H⋯O interactions) further validate intramolecular stabilization .
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR : H and C NMR to confirm proton environments (e.g., furan C3-H at δ 6.25–6.30 ppm) and carbonyl carbons (δ 160–165 ppm).
- LC-MS : To verify molecular weight (expected [M+H] ~423–440 Da) and purity.
- FT-IR : Peaks at ~1650 cm (amide C=O) and ~1250 cm (pyrimidine C–N stretching) .
Advanced Research Questions
Q. How does the pyrimidine-furan carboxamide scaffold influence biological target binding?
The pyrimidine ring acts as a hydrogen-bond acceptor via N1 and N3, while the furan carboxamide enhances solubility and π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets). Molecular docking studies on analogous compounds show binding affinities (<i>K</i>d ~50–200 nM) to kinases like MAPK10, driven by hydrophobic interactions with propoxy and methyl groups .
Q. What experimental approaches resolve contradictions in reported solubility data?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) can be addressed via:
- HPLC-UV quantification under standardized conditions (pH 7.4, 25°C).
- Co-solvent methods (e.g., PEG-400) to improve aqueous solubility while monitoring aggregation via dynamic light scattering (DLS).
- Thermodynamic solubility assays using shake-flask or microcentrifuge techniques .
Q. What in vitro assays are suitable for evaluating its anticancer potential?
- Cell viability : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., MCF-7, HepG2) with IC50 dose-response curves.
- Apoptosis : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays.
- Kinase inhibition : Selectivity profiling against a kinase panel (e.g., Eurofins KinaseProfiler™) to identify primary targets .
Q. How can SAR studies optimize potency against resistant bacterial strains?
- Modify substituents : Replace the propoxy group with bulkier alkoxy chains (e.g., isopropoxy) to evade efflux pumps.
- Introduce fluorine : Fluorination at the phenyl ring improves membrane permeability (log<i>P</i> optimization).
- Bioisosteric replacement : Swap furan with thiophene to assess resistance in Gram-negative pathogens (e.g., <i>E. coli</i> ATCC 25922) .
Data Analysis & Mechanistic Questions
Q. How to interpret conflicting IC50 values in kinase inhibition assays?
Variability may arise from assay conditions (ATP concentration, enzyme isoforms). Normalize data using reference inhibitors (e.g., staurosporine) and apply enzymatic kinetics (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
Q. What computational tools predict metabolic stability of this compound?
- CYP450 metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., propoxy O-dealkylation).
- Metabolite identification : LC-QTOF-MS/MS with human liver microsomes (HLMs) to track Phase I/II metabolites .
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target proteins (e.g., kinases) upon compound treatment.
- Silencing/overexpression : CRISPR-Cas9 knockout of putative targets (e.g., MAPK10) to confirm loss of compound efficacy .
Comparative & Functional Questions
Q. How does this compound compare to structurally similar pyrimidine-carboxamides in terms of bioavailability?
Compared to N-(4-methylphenyl)furan-2-carboxamide (log<i>P</i> 2.8), the addition of the propoxypyrimidine group increases hydrophilicity (predicted log<i>P</i> 2.2) but reduces Caco-2 permeability (Papp 5.6 × 10 cm/s vs. 8.2 × 10 cm/s). Pro-drug strategies (e.g., esterification) may improve oral absorption .
Q. What structural features explain its selectivity over related kinases?
The 2-methyl-6-propoxypyrimidine moiety selectively occupies hydrophobic pockets in kinases like JAK2 (PDB: 4D1S), while the furan carboxamide avoids steric clashes with gatekeeper residues (e.g., Leu983 in EGFR) .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
